molecular formula C15H25NO B14120149 (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine CAS No. 1415566-79-8

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Cat. No.: B14120149
CAS No.: 1415566-79-8
M. Wt: 235.36 g/mol
InChI Key: JKVBTSJLQLSTHJ-SFVWDYPZSA-N
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Description

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trimethylpentanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves several synthetic steps. One of the methods includes the reaction of a suitable precursor with a methoxyphenyl derivative under specific conditions to introduce the methoxyphenyl group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is an intermediate in the synthesis of analgesic drugs, which are used to manage pain .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
  • 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol

Uniqueness

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1415566-79-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

InChI

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15?/m0/s1

InChI Key

JKVBTSJLQLSTHJ-SFVWDYPZSA-N

Isomeric SMILES

CCC(C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C

Origin of Product

United States

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